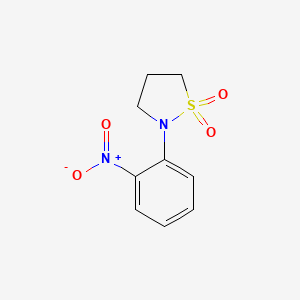

N-(2-Nitrophenyl)-1,3-propanesultam

描述

Cyclic Sulfonamides as Promising Motifs for Chemical Research

Cyclic sulfonamides, commonly known as sultams, are recognized as significant structural motifs in the landscape of modern chemical research. Their rigid cyclic structure, which includes a sulfonyl group attached to an amine, often results in crystalline compounds. wikipedia.org This characteristic makes them valuable for creating crystalline derivatives of amines, which can be identified by their melting points. wikipedia.org The sultam scaffold is a component of various biologically active compounds, including the anticonvulsant Sultiame and the anti-inflammatory drug Piroxicam. enamine.net The incorporation of the sultam moiety into certain compounds has been shown to enhance a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. nih.gov

Evolution of Sultam Chemistry and Methodological Advancements

The synthesis of sultams has evolved significantly over time, with numerous methods being developed to construct these cyclic structures. nih.gov Traditional approaches often involve the reaction of sulfonyl chlorides with amines. wikipedia.org More advanced synthetic strategies include radical cyclization, Diels-Alder reactions, ring-closing metathesis, intramolecular Heck reactions, and metal-nitrenoid C-H insertion. nih.govresearchgate.net These methodologies have expanded the accessibility and diversity of sultam-based compounds for research. acs.orgresearchgate.net The development of new synthetic routes continues to be an active area of investigation, driven by the potential of sultams in various chemical applications. acs.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-(2-nitrophenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-16(10,14)15/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSQAOFLIWSBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301237215 | |

| Record name | Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-34-8 | |

| Record name | Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazolidine, 2-(2-nitrophenyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Nitrophenyl 1,3 Propanesultam and Its Analogues

Foundational and Classical Approaches to Sultam Ring Synthesis

Traditional methods for constructing the sultam ring often involve intramolecular reactions of linear precursors. These foundational techniques have been instrumental in accessing a wide range of sultam derivatives.

Intramolecular N-Sulfonylations

Intramolecular N-sulfonylation is a direct method for forming the sultam ring. This process typically involves a precursor molecule containing both an amine and a sulfonyl halide or a related activated sulfonic acid derivative. The cyclization occurs through the nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl group, leading to the formation of the cyclic sulfonamide.

One-pot reductive cyclization of cyanoalkylsulfonyl fluorides represents a notable application of this strategy. nih.gov In this method, a nitrile group is reduced to a primary amine, which then undergoes intramolecular sulfonylation under the same reaction conditions to yield spirocyclic β- or γ-sultams. nih.gov This approach has been successfully applied on a multigram scale, demonstrating its efficiency and practicality. nih.gov

Sulfonamide N-Alkylations

The N-alkylation of pre-formed sulfonamides is another classical and widely used method for synthesizing N-substituted sultams. This approach involves the reaction of a primary or secondary sulfonamide with an alkylating agent containing a suitable leaving group. nih.govresearchgate.net

A common strategy for synthesizing N-aryl-1,3-propanesultams involves the N-alkylation of an arylamine with 1,3-propane sultone. For instance, the synthesis of N-sulfopropyl acridinium (B8443388) esters, which are valuable in clinical diagnostics, is achieved through the N-alkylation of acridine (B1665455) ester precursors with 1,3-propane sultone. rsc.org While effective, this reaction can be challenging due to the carcinogenic nature of 1,3-propane sultone and can lead to poor yields and reproducibility, especially in neat reaction conditions. rsc.org The use of ionic liquids as a solvent has been shown to improve the efficiency and reduce the amount of the toxic alkylating agent required. rsc.org

The alkylation of sulfonamides can also be achieved using alcohols as alkylating agents through a "borrowing hydrogen" strategy, often catalyzed by transition metals. researchgate.net This method is considered a greener alternative as water is the only byproduct. researchgate.net Manganese-catalyzed N-alkylation of sulfonamides with benzylic and primary aliphatic alcohols has been shown to be highly efficient, providing mono-N-alkylated products in excellent yields. researchgate.net

| Alkylating Agent | Catalyst/Conditions | Product Type | Reference |

| 1,3-Propane sultone | Ionic Liquids (e.g., [BMIM][BF4]) | N-Sulfopropyl acridinium esters | rsc.org |

| Alcohols | Mn(I) PNP pincer complex | Mono-N-alkylated sulfonamides | researchgate.net |

| Trichloroacetimidates | Refluxing toluene (B28343) (no catalyst) | N-Alkyl sulfonamides | nih.govorganic-chemistry.org |

Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC)

The Carbanion-Mediated Sulfonamide Intramolecular Cyclization (CSIC) is a powerful method for the synthesis of sultams. rsc.orgresearchgate.net This strategy relies on the generation of a carbanion at the α-position to the sulfonyl group, which then acts as a nucleophile in an intramolecular cyclization reaction. rsc.org

A recent study demonstrated the use of TBAF (tetrabutylammonium fluoride) to promote the transformation of CF3-substituted N-allenamides into γ-sultams. rsc.org The reaction proceeds through a 5-endo-dig cyclization on an in situ generated ene-ynamide intermediate. rsc.org This methodology provides access to fluorinated γ-sultams, which are of interest in medicinal chemistry. rsc.org The CSIC approach is a key transformation in the synthesis of saturated bicyclic sultams, which are valuable three-dimensional scaffolds in drug discovery. researchgate.net

Ring-Closing Metathesis (RCM) on Sulfonamide Precursors

Ring-Closing Metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of a wide variety of unsaturated rings, including sultams. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular metathesis of a diene precursor catalyzed by a transition metal complex, typically ruthenium-based catalysts like the Grubbs catalysts. organic-chemistry.org

The synthesis of N-substituted five- and six-membered sultams has been successfully achieved using RCM. organic-chemistry.orgku.edu The precursors for these reactions are typically N-alkenylsulfonamides, which can be prepared from the corresponding amines. The RCM reaction often proceeds in good to excellent yields and can tolerate a wide range of functional groups. organic-chemistry.orgwikipedia.org A significant advantage of this method is that in many cases, the resulting sultam precipitates from the reaction mixture, allowing for easy isolation by simple filtration. organic-chemistry.orgthieme-connect.com This technique has been employed to construct diverse sultam frameworks, including those with multiple handles for further functionalization, making it suitable for the development of compound libraries for biological screening. organic-chemistry.orgku.edu

Advanced and Catalytic Strategies for Sultam Ring Formation

Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for sultam synthesis, often relying on transition metal catalysis to achieve high levels of selectivity and functional group tolerance.

Transition Metal-Catalyzed Cyclizations

Transition metal-catalyzed cyclization reactions have become indispensable for the construction of complex heterocyclic systems, including sultams. researchgate.net These methods offer alternative pathways to the classical approaches and can provide access to unique structural motifs.

Iron-catalyzed intramolecular aliphatic C–H amidation has been reported as a direct method for the synthesis of sultams. researchgate.netacs.org This strategy utilizes an in situ generated iron complex to catalyze the cyclization of a linear sulfonamide precursor, forming the sultam ring through the creation of a C-N bond. researchgate.netacs.org This approach is notable for its use of an inexpensive and readily available catalyst and its tolerance of a broad range of substrates. researchgate.netacs.org

Furthermore, a transition-metal-free tandem cyclization/N-arylation reaction has been developed to access biaryl sultam derivatives. acs.org This method involves the thermal decomposition of a 1,2,3,4-benzothiatriazine-1,1-dioxide to generate a diradical species that undergoes intramolecular homolytic cyclization, followed by aryne insertion to yield the desired N-aryl sultams. acs.org

| Catalyst System | Reaction Type | Product | Reference |

| Fe(ClO4)2 / aminopyridine ligand | Intramolecular C-H amidation | Sultams and N-sulfonyl ketimines | researchgate.netacs.org |

| None (Thermal) | Tandem cyclization/N-arylation | Biaryl sultam derivatives | acs.org |

Photochemical Cyclization Approaches

Photochemical reactions offer a unique and powerful method for inducing cyclizations that may be difficult to achieve through thermal means. These reactions often proceed through excited states and can lead to the formation of complex polycyclic aromatic systems. capes.gov.br In the context of sultam synthesis, photochemical cyclization can be a key step in constructing the heterocyclic ring.

One approach involves the photoinduced cross-coupling of aryl thianthrenium salts, which can be formed by direct C-H functionalization. nih.gov Under UV light, the C-S bond can cleave to generate an aryl radical, which can then participate in cyclization reactions. nih.gov Another strategy is the visible-light-induced tandem cyclization of aryl alkynoate esters, which provides an eco-friendly, catalyst-free method for synthesizing coumarin (B35378) derivatives. colab.ws While not directly producing sultams, this methodology highlights the potential of light-mediated cyclizations for related heterocyclic systems. Recent advances in photochemistry have been highlighted as significant for the future of synthetic chemistry. rsc.orgrsc.orgrsc.org

Radical Cyclization Strategies

Radical cyclizations provide a powerful method for the formation of C-C and C-heteroatom bonds and have been successfully applied to the synthesis of sultams. bohrium.com These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. One strategy involves the silver(I)-catalyzed alkylative cyclization of vinyl sulfonamides with carboxylic acids serving as alkyl radical precursors. rsc.org This method allows for the synthesis of benzo-fused γ-sultams with a broad substrate scope. rsc.org

Another approach is the thermoinduced radical homolytic substitution cyclization of alkenyl tethered sulfinate esters. nih.gov This metal-free method uses a radical initiator like benzoyl peroxide to generate functionalized sultines, which can then be oxidized to the corresponding sultones (a class of sultams). nih.gov Additionally, radical cyclization onto the aromatic rings of 2-arylethanesulfonamides has been explored to produce dihydro-2,1-benzothiazine 2,2-dioxides. researchgate.net

Intramolecular and Intermolecular Diels-Alder Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings with high regio- and stereoselectivity. mdpi.comlibretexts.orgyoutube.comyoutube.com This [4+2] cycloaddition between a conjugated diene and a dienophile can be applied both intramolecularly and intermolecularly to synthesize complex cyclic and heterocyclic systems, including sultam precursors. bohrium.com

In the context of sultam synthesis, vinylsulfonamides can act as dienophiles in Diels-Alder reactions. For instance, the intramolecular Diels-Alder reaction of furan-containing vinylsulfonamides can lead to the formation of enantiopure sultams. bohrium.com These reactions can be promoted by thermal activation or high pressure. bohrium.com The versatility of the Diels-Alder reaction allows for the creation of bicyclic diastereomeric sultams. bohrium.com Furthermore, Diels-Alder reactions with subsequent extrusion of small molecules like CO, CO₂, or SO₂ from the initial cycloadducts provide a powerful strategy for accessing aromatic and polyaromatic systems. nih.gov This approach, while not directly forming simple sultams, demonstrates the broad applicability of cycloaddition strategies in the synthesis of complex heterocyclic frameworks.

Michael Additions (e.g., Intramolecular Oxa-Michael, Aza-Michael)

Michael additions, a class of conjugate additions, are a cornerstone in the synthesis of various sultam scaffolds. wikipedia.orgnumberanalytics.comorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgnumberanalytics.commasterorganicchemistry.com The versatility of this reaction allows for the formation of carbon-carbon or carbon-heteroatom bonds, making it highly valuable in heterocyclic synthesis.

Intramolecular Michael additions are particularly powerful for constructing cyclic systems like sultams. For instance, the intramolecular oxa-Michael addition has been successfully employed to create seven- and eight-membered ring sultams. nih.gov This approach often starts with readily available vinyl sulfonamides, which act as Michael acceptors. nih.govresearchgate.net Deprotection of a strategically placed hydroxyl group can initiate an intramolecular cyclization onto the vinyl group, affording the sultam ring. nih.gov Similarly, the aza-Michael reaction, involving the addition of an amine nucleophile, is a key strategy for synthesizing various sultams, including mono- and bicyclic acyl sultams. researchgate.net This method can be highly efficient, sometimes proceeding in a one-pot, sequential manner. researchgate.net

The choice of reaction conditions and substrates can influence the cyclization pathway. For example, in some cases, an intramolecular oxa-Michael reaction pathway is favored under basic conditions, while acidic conditions might suppress this pathway and allow for alternative reactions like the Baylis-Hillman reaction to occur. nih.gov The intramolecular Michael cyclization of tert-butyl ortho-[N-(methoxycarbonylmethyl)sulfonylamino]cinnamates has been shown to efficiently and diastereoselectively produce benzo-annelated δ-sultams. researchgate.net

Table 1: Examples of Michael Additions in Sultam Synthesis

| Reaction Type | Precursor(s) | Product(s) | Key Features |

| Intramolecular Oxa-Michael Addition | Vinyl sulfonamides with a pendant alcohol | Seven- and eight-membered ring sultams | Employs TBS-deprotection to initiate cyclization. nih.gov |

| Intramolecular Aza-Michael Addition | Vinyl sulfonamides and primary amines | Mono- and bicyclic acyl sultams | Can be performed as a one-pot, sequential protocol. researchgate.net |

| Intramolecular Michael Cyclization | tert-Butyl ortho-[N-(methoxycarbonylmethyl)sulfonylamino]cinnamates | Benzo-annelated δ-sultams | Proceeds with high efficiency and diastereoselectivity. researchgate.net |

Synthetic Routes Incorporating the 2-Nitrophenyl Moiety

The introduction of the 2-nitrophenyl group onto the sultam nitrogen is a critical step in the synthesis of N-(2-Nitrophenyl)-1,3-propanesultam. Various strategies have been developed to achieve this, ranging from direct arylation methods to one-pot procedures starting from nitroaryl precursors.

The direct introduction of the nitrophenyl group often involves the reaction of a pre-formed sultam with a suitable 2-nitrophenylating agent. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where the sultam nitrogen acts as a nucleophile, displacing a leaving group on the nitroarene.

One-pot procedures offer an efficient alternative by combining multiple reaction steps into a single operation, avoiding the isolation of intermediates. For the synthesis of N-aryl amides from nitroarenes, a metal-free, two-step, one-pot protocol has been developed. nih.gov This method involves the reduction of the nitro group to generate an N-silylated amine in situ, which then reacts with an anhydride. nih.gov This general approach could potentially be adapted for the synthesis of N-(nitrophenyl)sultams. Another one-pot method involves the reaction of 2-nitrochalcones with elemental sulfur to produce sultams. organic-chemistry.org Furthermore, one-pot syntheses of nitroaryl thioethers have been achieved through SNAr reactions using in situ generated S-alkylisothiouronium salts. rsc.org

Direct coupling reactions provide a powerful and increasingly popular method for forming the N-aryl bond in sulfonamides. These reactions often utilize transition metal catalysts to facilitate the coupling of nitroarenes with sulfonamide precursors. Copper-catalyzed redox coupling of nitroarenes with sodium sulfinates has been reported as a method for synthesizing N-arylsulfonamides. mdpi.com In this process, the nitroarene serves as both the nitrogen source and an oxidant, while the sodium sulfinate acts as both a reactant and a reductant. mdpi.com Iron-based catalytic systems have also been employed for the coupling of sodium arylsulfinates or arylsulfonyl chlorides with nitroarenes. mdpi.com More recently, palladium-catalyzed reductive coupling of nitroaromatics has been developed for the synthesis of diarylamines, a reaction that could be conceptually extended to N-arylsulfonamides. nih.gov N-Heterocyclic carbene (NHC) ligands have been shown to be effective in palladium-catalyzed cross-coupling reactions of nitroarenes. rsc.org

Table 2: Direct Coupling Reactions for N-Aryl Bond Formation

| Catalytic System | Reactants | Product | Key Features |

| Copper-catalyzed | Nitroarenes, Sodium Sulfinates | N-Arylsulfonamides | Redox-neutral process without external oxidants or reductants. mdpi.com |

| Iron-catalyzed | Nitroarenes, Sodium Arylsulfinates/Arylsulfonyl Chlorides | N-Arylsulfonamides | Requires a stoichiometric reductant like NaHSO3 or Fe dust. mdpi.com |

| Palladium/NHC-catalyzed | Nitroarenes, Triethylsilane | Diarylamines | One-pot approach where nitroarenes act as both electrophile and nucleophile precursor. nih.gov |

Role of 1,3-Propanesultone as a Precursor in Sultam Synthesis

1,3-Propanesultone, a cyclic sulfonate ester, is a key and reactive precursor in the synthesis of 1,3-propanesultams. wikipedia.orgchemicalbook.com Its strained four-membered ring makes it susceptible to nucleophilic attack, leading to ring-opening. wikipedia.org This reactivity is harnessed to introduce the 3-sulfonylpropyl group into various molecules.

The synthesis of N-substituted 1,3-propanesultams can be achieved by reacting 1,3-propanesultone with a primary amine. The amine nitrogen attacks the carbon atom of the sultone, leading to the opening of the ring and the formation of a sulfamic acid intermediate, which can then be cyclized to the desired sultam. For the synthesis of this compound, this would involve the reaction of 2-nitroaniline (B44862) with 1,3-propanesultone.

Industrially, 1,3-propanesultone is typically prepared by the dehydration of gamma-hydroxypropanesulfonic acid, which is itself derived from the addition of sodium bisulfite to allyl alcohol. chemicalbook.comprepchem.compatsnap.com

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of derivatives of this compound is crucial when chiral centers are present in the molecule, as different stereoisomers can exhibit distinct biological activities. Stereoselectivity can be introduced at various stages of the synthesis.

For sultams containing stereocenters on the backbone, asymmetric Michael additions can be employed. libretexts.org Chiral catalysts or auxiliaries can be used to control the stereochemical outcome of the addition reaction. For example, chiral organocatalysts have been used in the asymmetric Michael addition of aldehydes to enones. organic-chemistry.org

Another approach involves the use of chiral starting materials. Chiral amino alcohols, for instance, can be used to construct chiral vinyl sulfonamides, which then undergo diastereoselective reactions like the Baylis-Hillman reaction to form stereochemically defined sultams. nih.gov The stereoselective synthesis of all-trans methyl-substituted polyenes has been achieved through reductive elimination, a strategy that could potentially be adapted for creating specific stereoisomers of sultam derivatives. researchgate.net

Asymmetric Synthetic Methodologies

Asymmetric synthesis of sultam derivatives, including analogues of this compound, often employs catalytic methods to introduce chirality. One notable approach involves the enantioselective palladium-catalyzed intramolecular reductive amination, where sulfonylcarbamates act as the nitrogen source. This method provides a direct route to chiral γ-sultam derivatives with high enantioselectivity, achieving up to 97% enantiomeric excess (ee). A key advantage of this tandem process is that it circumvents the need for separate deprotection steps and the challenging isolation of N-sulfonyl-imine intermediates. researchgate.net

Another strategy in asymmetric synthesis is the use of chiral catalysts for reactions such as the aza-Friedel–Crafts reaction. For instance, chiral phosphoric acid has been utilized as a catalyst in the asymmetric arylation of cyclic N-sulfonylimines with indolizines, yielding chiral ε-sultams with excellent enantioselectivity (up to 99% ee). sigmaaldrich.com Similarly, cinchona alkaloid-based bifunctional organocatalysts have been successfully employed in the enantioselective aza-Friedel–Crafts reaction of seven-membered cyclic N-sulfonylimines with naphthols, producing chiral ε-sultams with up to 92% ee. nih.gov These catalytic asymmetric methods represent powerful tools for accessing optically active sultam frameworks.

Chiral Auxiliary-Mediated Syntheses in Sultam Frameworks

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of synthetic transformations involving sultam frameworks. These stereogenic units are temporarily incorporated into the molecule to direct the formation of a new stereocenter. wikipedia.org A classic example is the use of camphorsultam, also known as Oppolzer's sultam, which has proven effective in various asymmetric reactions. wikipedia.org

In the context of sultam synthesis, chiral auxiliaries can be appended to a precursor molecule to guide subsequent cyclization or functionalization steps. For example, a practical synthesis of chiral sultams has been developed through the intramolecular alkylation of a sulfonamide dianion, a method that has been successfully applied to the synthesis of valuable chiral auxiliaries themselves. vulcanchem.com

Prolinol-based chiral auxiliaries have also been investigated for the stereoselective synthesis of related γ-butyrolactones, demonstrating the principle of auxiliary-mediated stereocontrol in both solution-phase and solid-phase synthesis. nih.gov The general workflow involves coupling the chiral auxiliary to the substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.org This strategy allows for the predictable and controlled synthesis of specific stereoisomers of complex molecules.

Diastereoselective Control in Transformations

Diastereoselective reactions are crucial for creating multiple stereocenters with a defined relative stereochemistry. In the synthesis of functionalized sultams, controlling diastereoselectivity is key to obtaining the desired isomer.

One example of achieving diastereoselective control is through the metalation and subsequent alkylation of isoxazolines derived from nitrile oxide cycloaddition reactions. The stereochemical course of these reactions can be influenced by existing stereocenters in the molecule, leading to the preferential formation of one diastereomer.

Furthermore, the choice of protecting groups on the sultam nitrogen can influence the stereochemical outcome of subsequent reactions. This has been observed in the Castagnoli-Cushman reaction of sultam-based dicarboxylic acids, which can lead to diastereomeric mixtures of bicyclic sultam lactams. The ability to separate these diastereomers and the influence of the N-protecting group highlight the importance of diastereoselective control in the synthesis of complex sultam structures.

The development of stereoselective synthetic methods, whether through asymmetric catalysis, the use of chiral auxiliaries, or the control of diastereoselectivity in specific transformations, is fundamental to accessing the diverse range of stereochemically defined sultam-containing molecules.

Chemical Transformations of the Sultam Ring

The 1,3-propanesultam ring is a cyclic sulfonamide, and its reactivity is analogous to that of linear sulfonamides, but is enhanced by ring strain. The key reactive site is the electrophilic sulfur atom of the sulfonyl group (-SO₂-).

Nucleophilic Ring-Opening Reactions

The sultam ring of this compound can undergo nucleophilic attack, leading to the cleavage of the sulfur-nitrogen (S-N) bond. This reaction is primarily driven by the electrophilicity of the sulfur atom, which is further enhanced by the electron-withdrawing nature of the attached 2-nitrophenyl group.

Studies on related, more strained β-sultams (four-membered rings) show they are highly reactive towards nucleophiles. nih.gov N-Acyl β-sultams, for example, readily react with oxyanions, resulting in the fission of the S-N bond. nih.gov While the five-membered 1,3-propanesultam ring is less strained and therefore less reactive than a β-sultam, it is still susceptible to ring-opening under appropriate conditions. The mechanism typically involves the nucleophilic attack on the sulfur atom, forming a transient pentacoordinate intermediate which then collapses, cleaving the S-N bond to yield a substituted propanesulfonic acid derivative.

Various nucleophiles can be employed for this transformation. Strong nucleophiles like hydroxide (B78521) or alkoxides can facilitate the hydrolysis or alcoholysis of the sultam ring. Recent research has also shown that the hydrolytic cleavage of the S-N bond in sulfonamides can be catalyzed by ceria nanostructures under ambient conditions, suggesting a potential pathway for the degradation of such compounds. acs.org

| Nucleophile | Reaction Type | Expected Ring-Opened Product |

|---|---|---|

| Hydroxide (OH⁻) | Hydrolysis | 3-(N-(2-nitrophenyl)amino)propane-1-sulfonic acid salt |

| Alkoxide (RO⁻) | Alcoholysis | Alkyl 3-(N-(2-nitrophenyl)amino)propane-1-sulfonate |

| Amine (R₂NH) | Aminolysis | N¹,N¹-Dialkyl-N³-(2-nitrophenyl)propane-1,3-disulfonamide |

| Thiolate (RS⁻) | Thiolysis | Thioester of 3-(N-(2-nitrophenyl)amino)propane-1-sulfonic acid |

Electrophilic Transformations and Substituent Effects

Direct electrophilic attack on the sultam ring is generally unfavorable. The nitrogen atom's lone pair is delocalized by the powerful sulfonyl group, rendering it non-basic and non-nucleophilic. Consequently, it does not readily undergo reactions like alkylation or acylation at the nitrogen atom without prior deprotonation.

The primary influence on the sultam's electrophilic character comes from its N-substituent. The 2-nitrophenyl group is a strong electron-withdrawing group due to both the inductive effect of the nitro group and its resonance delocalization. This effect significantly increases the electrophilicity of the sulfonyl sulfur atom, making the sultam ring more susceptible to the nucleophilic attacks described in the previous section. Studies on N-aroyl-β-sultams have shown that electron-withdrawing substituents on the aryl ring increase the reactivity and inhibitory potential of the molecule. nih.gov

Conversely, the 2-nitrophenyl group deactivates the aromatic ring itself towards electrophilic aromatic substitution. The nitro group is a powerful deactivating group and a meta-director. Therefore, reactions such as nitration, sulfonation, or Friedel-Crafts alkylation/acylation on the phenyl ring would require harsh conditions and would be expected to yield the meta-substituted product relative to the nitro group. masterorganicchemistry.com

Oxidative and Reductive Cleavage of the Sultam Ring

The sulfonamide linkage is generally robust and resistant to oxidative cleavage. However, the N-S bond within the sultam ring can be cleaved under reductive conditions. This transformation is of significant interest in organic synthesis, as sulfonamides are often used as protecting groups for amines.

Several methods have been developed for the reductive cleavage of sulfonamides, which are applicable to the sultam system. chemrxiv.orgstrath.ac.uk These methods typically generate a sulfinate and the free amine. For this compound, reductive cleavage would break the ring to yield 2-nitroaniline and a derivative of 3-sulfinopropionic acid. Photoredox catalysis using organic dyes under visible light irradiation has emerged as a mild and efficient method for cleaving N-S bonds. organic-chemistry.org

| Reagent/Method | Conditions | General Products | Reference |

|---|---|---|---|

| SmI₂/HMPA | Anhydrous THF | Amine + Sulfinate | strath.ac.uk |

| Photoredox Catalyst (e.g., CBZ6) | Visible light (407 nm), Na-formate, Thiol | Amine + Sulfinate | organic-chemistry.org |

| Electrochemical Reduction | Potentiostatic conditions (e.g., -2.3 V vs SCE) | Amine + Sulfinate | strath.ac.uk |

| Dissolving Metal (e.g., Na/naphthalene) | Anhydrous THF | Amine + Sulfinate | strath.ac.uk |

Polymerization Studies Related to Propanesultam Ring Systems

Ring-opening polymerization (ROP) is a major route to producing a variety of polymers from cyclic monomers. researchgate.net This process is typically driven by the relief of ring strain in the monomer. strath.ac.uk Cyclic esters (lactones) and amides (lactams) are common monomers for ROP. strath.ac.uknih.gov

The 1,3-propanesultam ring, being a five-membered ring, possesses a moderate degree of ring strain, making it a potential candidate for ROP. The polymerization would proceed via cleavage of the S-N bond, leading to a polysulfonamide. The polymerization can be initiated by cationic, anionic, or organometallic species. researchgate.net

Anionic ROP: An anionic initiator could attack the electrophilic sulfur atom, leading to ring opening and the formation of a propagating anionic chain end.

Cationic ROP: A cationic initiator could potentially activate the monomer, although this is less common for sulfonamides.

Organometallic Catalysis: Various organometallic complexes are effective catalysts for the ROP of lactones and could potentially be applied to sultam polymerization. nih.gov

While specific studies on the polymerization of this compound are not widely reported, the principles of ROP suggest it is a feasible transformation, which could yield novel functional polymers.

Reactivity of the 2-Nitrophenyl Substituent

The 2-nitrophenyl group is a highly reactive component of the molecule, with the nitro group being the primary site of chemical transformation.

Reduction of the Nitro Group to Amino and Subsequent Derivatizations

The reduction of an aromatic nitro group to an amine is one of the most fundamental and widely used transformations in organic chemistry. nih.gov This reaction is highly efficient for this compound, converting it to N-(2-Aminophenyl)-1,3-propanesultam. A wide variety of reagents and conditions can be employed for this purpose.

Catalytic hydrogenation is a common and clean method, using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. nih.gov Chemical reduction using metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in hydrochloric acid, is also highly effective. nih.gov

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | MeOH or EtOH, room temperature, 1-4 atm H₂ | Commonly used, high yield, clean reaction. | nih.gov |

| H₂, Raney Ni | EtOH, elevated temperature and pressure | Effective, but sometimes requires more forcing conditions. | nih.gov |

| Fe, HCl | EtOH/H₂O, reflux | Inexpensive and effective industrial method. | nih.gov |

| SnCl₂·2H₂O | EtOH or conc. HCl, reflux | A classic method, works well for a wide range of substrates. | nih.gov |

| Zn, CH₃COOH | Acetic acid, gentle heating | Provides mild reduction conditions. | nih.gov |

| NaBH₄, Pd/C | MeOH/H₂O, controlled temperature | Can offer good selectivity. | nih.gov |

The resulting product, N-(2-aminophenyl)-1,3-propanesultam, contains a nucleophilic primary amino group, which opens up a vast array of possibilities for subsequent derivatization. This amino group can readily undergo acylation with acid chlorides or anhydrides to form amides. For instance, it can be reacted with amino acid derivatives to synthesize N-(α-aminoacyl) sulfonamides. nih.gov It can also serve as a nucleophile in substitution reactions or be converted into a diazonium salt for Sandmeyer-type reactions, allowing for the introduction of a wide range of other functional groups.

Table of Mentioned Compounds

| Compound Name | Core Structure/Functional Group |

|---|---|

| This compound | Propanesultam, Nitrophenyl |

| β-Sultam | Four-membered cyclic sulfonamide |

| N-Acyl β-sultam | Acylated β-sultam |

| Propanesulfonic acid | Sulfonic acid |

| 2-Nitroaniline | Nitroaniline |

| 3-Sulfinopropionic acid | Sulfinic acid, Carboxylic acid |

| Polysulfonamide | Polymer with sulfonamide linkages |

| N-(2-Aminophenyl)-1,3-propanesultam | Propanesultam, Aminophenyl |

| Palladium on carbon (Pd/C) | Heterogeneous catalyst |

| Raney nickel | Heterogeneous catalyst |

| Tin(II) chloride (SnCl₂) | Reducing agent |

| N-(α-aminoacyl) sulfonamide | Amide, Sulfonamide |

Photochemical Reactivity of the Nitroarene Moiety

The nitro group of the this compound molecule is a key player in its photochemical reactivity. Nitroarenes, in general, are known to undergo a variety of photochemical transformations upon absorption of UV light. The most common of these is the photoreduction of the nitro group, which can proceed through a series of intermediates to yield nitroso, hydroxylamino, and ultimately amino compounds. The specific pathway and product distribution are highly dependent on the reaction conditions, including the solvent and the presence of hydrogen donors.

Another significant photochemical reaction of ortho-nitroaryl compounds is the intramolecular hydrogen abstraction by the excited nitro group from a suitable ortho-substituent. This process, often referred to as the "ortho-effect," can lead to the formation of cyclic products. In the case of this compound, the proximity of the sultam ring to the nitro group could potentially facilitate such intramolecular reactions, although specific studies on this compound are limited. The excited nitro group can also participate in intermolecular reactions, such as cycloadditions to alkenes or electron transfer processes.

Ortho-Substituent Effects on Aromatic Reactivity

The sultam ring, acting as an ortho-substituent on the nitrophenyl group, exerts a significant influence on the reactivity of the aromatic ring. This influence is a combination of both electronic and steric effects. Electronically, the sulfonyl group of the sultam is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This deactivating effect is further enhanced by the presence of the nitro group, also a powerful electron-withdrawing group. Consequently, electrophilic aromatic substitution reactions on this compound are expected to be slow and to occur at the positions meta to the nitro group.

Sterically, the bulky 1,3-propanesultam ring can hinder the approach of reagents to the ortho and, to some extent, the meta positions of the aromatic ring. This steric hindrance can play a crucial role in directing the regioselectivity of reactions. For instance, in reactions where an incoming group can choose between the two meta positions, the position further away from the bulky sultam ring might be favored.

Detailed Mechanistic Studies of Reactions Involving this compound

Understanding the detailed mechanisms of reactions involving this compound is crucial for predicting its behavior and for designing new synthetic applications. These studies often involve a combination of experimental techniques, such as kinetics and product analysis, and computational modeling.

Elucidation of Radical Mechanisms

Radical reactions involving this compound can be initiated by thermolysis or photolysis. Homolytic cleavage of the nitrogen-sulfur bond in the sultam ring can generate a nitrogen-centered radical and a sulfonyl radical. These highly reactive species can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to multiple bonds, and cyclization. The nitro group can also be involved in radical processes. For instance, it can be reduced by one-electron transfer to form a radical anion, which can then undergo further transformations.

Investigation of Ionic Mechanisms

Reactions involving the sultam ring can also proceed through ionic pathways. For example, the ring can be opened by nucleophilic attack at the sulfur atom, leading to the formation of a linear sulfonamide. The acidity of the protons on the carbon atoms adjacent to the sulfonyl group is also enhanced, allowing for deprotonation and subsequent reaction with electrophiles.

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry provides powerful tools for investigating the mechanisms of reactions involving this compound at a molecular level. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This allows for the determination of the activation energies for different possible pathways, providing insights into the factors that control the reaction rate and selectivity.

Transition state analysis can reveal the detailed geometry of the molecule as it transforms from reactant to product. This information is invaluable for understanding the steric and electronic factors that govern the reaction. For example, in a nucleophilic aromatic substitution reaction, the geometry of the transition state can show how the incoming nucleophile approaches the aromatic ring and how the leaving group departs.

Scope and Objectives of Academic Research on the Compound S Chemical Behavior

Academic research on N-(2-Nitrophenyl)-1,3-propanesultam is primarily focused on understanding its synthesis, reactivity, and potential as a building block in organic synthesis. The specific arrangement of the electron-withdrawing 2-nitrophenyl group and the reactive 1,3-propanesultam ring presents a unique chemical entity for investigation.

Key research objectives include:

Developing efficient synthetic routes to this compound and related derivatives.

Investigating the reactivity of the sultam ring in the presence of the strongly electron-withdrawing N-substituent. This includes studying its susceptibility to ring-opening reactions and other transformations.

Exploring the utility of this compound as an intermediate in the synthesis of more complex molecules. The nitro group, for instance, can be a precursor to other functional groups, offering pathways to a variety of derivatives. researchgate.net

Characterizing the physicochemical properties of the compound, such as its crystalline structure, solubility, and spectroscopic data, to build a comprehensive chemical profile.

The following tables provide a summary of the key structural moieties and a list of the chemical compounds mentioned in this article.

Table 1: Key Structural Moieties of this compound

| Moiety | Classification | Key Chemical Features |

| 1,3-Propanesultam | γ-Sultam | Five-membered cyclic sulfonamide; susceptible to nucleophilic attack. nih.govwikipedia.org |

| 2-Nitrophenyl Group | Aromatic Nitro Compound | Strong electron-withdrawing group; influences molecular polarity and reactivity. quora.comnih.gov |

Structural Characterization and Advanced Spectroscopic Analysis

X-ray Crystallographic Analysis of N-(2-Nitrophenyl)-1,3-propanesultam and its Analogues

X-ray crystallography stands as the gold standard for determining the precise solid-state structure of crystalline compounds. Analysis of this compound and related derivatives reveals key details about their molecular conformation and the non-covalent interactions that govern their crystal packing.

The arrangement of aromatic rings in the crystal lattice can lead to π-stacking interactions. In some 4'-substituted 2,2':6',2"-terpyridines, face-to-face π-stacking of phenyl rings contributes significantly to the crystal packing, leading to a layered structure. mdpi.com This type of interaction is also plausible for this compound, where the nitrophenyl rings could stack in a way that stabilizes the crystal lattice.

The nature and position of substituents on the phenyl ring can profoundly impact the crystal packing and molecular geometry of N-aryl propanesultams. Even minor changes, such as the introduction of a small substituent, can lead to different crystal systems and space groups due to altered intermolecular hydrogen-bonding interactions. nih.gov

For example, studies on N-phenyl-2-phthalimidoethanesulfonamide derivatives have shown that substituting the phenyl ring with different groups results in varied crystal packing. nih.gov Similarly, the introduction of fluoro- or trifluoromethyl substituents in 4'-phenyl-2,2':6',2"-terpyridines alters the packing from a herringbone assembly to a layer-like structure, driven by a combination of N···H–C hydrogen bonding and π-stacking. mdpi.com These findings underscore the critical role that substituents play in directing the supramolecular assembly of these compounds.

Application of Advanced Spectroscopic Techniques for Structural Elucidation

A suite of advanced spectroscopic techniques is employed to corroborate the structural information obtained from X-ray crystallography and to characterize the compound in solution.

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum of a compound provides information about the number of different types of protons and their neighboring atoms. For compounds containing a p-nitrophenyl group, characteristic signals for the aromatic protons are often observed as doublets. uni.edu In related structures, the chemical shifts of protons on the propanesultam ring would provide information about their environment.

A representative table of expected ¹H and ¹³C NMR chemical shifts for a related compound, 1,3-Propanesultone, is provided below. The specific shifts for this compound would be influenced by the nitrophenyl group.

Table 1: Representative NMR Data for 1,3-Propanesultone

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 2.2 (m), 3.1 (t), 4.4 (t) |

| ¹³C | 28.5, 48.2, 68.1 |

Data is illustrative for the parent sultone ring and will vary for the title compound.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The nitro group (NO₂) exhibits two strong and characteristic absorption bands due to asymmetric and symmetric stretching. spectroscopyonline.com The asymmetric stretch typically appears around 1550-1500 cm⁻¹, and the symmetric stretch is found near 1350-1300 cm⁻¹. spectroscopyonline.com The presence of the sultam ring would also give rise to characteristic absorptions for the S=O bonds.

Table 2: Key IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-O (asymmetric stretch) | ~1550-1500 |

| N-O (symmetric stretch) | ~1350-1300 |

| C-H (aromatic) | ~3100-3000 |

| C-H (aliphatic) | ~2960-2850 |

HRMS is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of precision. This allows for the unambiguous confirmation of the molecular formula of this compound. The exact mass measurement can distinguish between compounds with the same nominal mass but different elemental compositions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption characteristics of this compound, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, are primarily governed by the electronic transitions within the 2-nitrophenyl moiety. The spectrum arises from the interplay between the electron-withdrawing nitro group, the aromatic π-system, and the nitrogen atom of the sultam ring.

In a typical analysis, the UV-Vis spectrum would reveal distinct absorption bands corresponding to specific electronic excitations. For nitroaromatic compounds, these are generally categorized as π → π* and n → π* transitions. iu.edulibretexts.orglibretexts.org The π → π* transitions are high-intensity absorptions resulting from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the benzene (B151609) ring. libretexts.orguobabylon.edu.iq The presence of the nitro group conjugated with the ring significantly influences these transitions.

The n → π* transitions, which are of lower intensity, involve the excitation of a non-bonding electron from an oxygen atom of the nitro group to a π* antibonding orbital. libretexts.orglibretexts.org These transitions characteristically appear at longer wavelengths, sometimes as a distinct shoulder on the more intense π → π* absorption band. libretexts.org For instance, studies on o-nitroaniline, a structurally related compound, show characteristic absorption peaks at approximately 280 nm and a lower energy band around 413 nm. researchgate.netresearchgate.net Similarly, analyses of nitrobenzaldehydes report strong absorptions around 250 nm (π→π) and weaker transitions near 350 nm (n→π). rsc.org

Based on data from analogous nitroaromatic compounds, a representative UV-Vis absorption data table for this compound can be projected.

Interactive Table: Hypothetical UV-Vis Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type | Region |

|---|---|---|---|

| ~250 | ~12,000 | π → π* | UV-B |

| ~345 | ~3,500 | Charge Transfer | UV-A |

| ~410 | ~600 | n → π* | Visible (Violet) |

The charge transfer band is attributed to the electronic delocalization between the sultam nitrogen and the electron-deficient nitrophenyl ring. The exact position (λmax) and intensity (ε) of these bands are sensitive to solvent polarity.

Comprehensive Conformational Analysis and Stereochemical Assignments

The three-dimensional structure and stereochemistry of this compound are defined by the conformation of the sultam ring and the rotational orientation of the N-aryl bond.

The 1,3-propanesultam ring, being a cyclic sulfonamide, is inherently non-planar. To minimize ring strain, it adopts puckered conformations, typically described as envelope or twist forms. X-ray crystallographic analyses of various sultam derivatives confirm these non-planar geometries. rsc.org The specific conformation adopted by the ring influences the spatial disposition of its substituents.

A critical stereochemical feature of this compound is the rotation around the N-C(aryl) single bond. The presence of the nitro group at the ortho position of the phenyl ring introduces a significant steric barrier to this rotation. nsf.govmdpi.com Studies on ortho-substituted sulfonamides and anilides have demonstrated that such substitution leads to high rotational barriers, forcing the aryl ring to be twisted out of the plane of the nitrogen atom's substituents to alleviate steric repulsion. nsf.govresearchgate.net This torsional strain results in a stable, non-planar ground-state conformation. In related N-phenylbenzimidazoles, the dihedral angles between the N-phenyl ring and the heterocyclic system are observed to be substantial, further illustrating this twisting effect. mdpi.com

Therefore, the most stable conformation of this compound will feature a puckered sultam ring and a nitrophenyl group that is significantly rotated with respect to the N-S bond of the sultam. This fixed, or slowly interconverting, arrangement can lead to axial chirality if the rotation is sufficiently hindered.

Key conformational and stereochemical characteristics are summarized in the following table.

Interactive Table: Conformational and Stereochemical Features of this compound

| Structural Feature | Predicted Conformation / Stereochemical Aspect | Rationale / Method of Analysis |

|---|---|---|

| 1,3-Propanesultam Ring | Puckered (Envelope or Twist Conformation) | Minimization of torsional and angle strain; confirmed by X-ray crystallography on related sultams. rsc.orgnih.gov |

| N-C(aryl) Bond | Restricted Rotation (High Torsional Barrier) | Steric hindrance from the ortho-nitro group. nsf.govresearchgate.net |

| Nitrophenyl Group Orientation | Twisted relative to the sultam ring | Alleviation of steric clash between the nitro group and the sultam ring; supported by studies on ortho-substituted amides and sulfonamides. nsf.govmdpi.com |

| Molecular Chirality | Potential for N-C axial chirality | The high barrier to rotation around the N-C bond can lead to separable rotational isomers (atropisomers). |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and has been extensively applied to understand the nuances of molecules like N-(2-Nitrophenyl)-1,3-propanesultam.

Geometry Optimization and Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

Geometry optimization using DFT methods is the first step in computationally characterizing a molecule, providing the most stable 3D arrangement of its atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure can be analyzed, with a particular focus on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies greater reactivity. For instance, in related benzothiazole (B30560) derivatives, the HOMO-LUMO gap has been shown to be sensitive to substituent effects. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The stability of a molecule is considered high when it has a large HOMO-LUMO energy gap. researchgate.net DFT calculations at the B3LYP/6-311G** level have been used to study the structure of similar heterocyclic compounds containing a nitrophenyl group. nih.gov

Table 1: Calculated Electronic Properties of a Representative Heterocyclic Compound

| Property | Value |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (eV) | Value |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis is a powerful method for interpreting and assigning experimental spectroscopic data, such as that from FT-IR and FT-Raman spectroscopy. nih.gov By calculating the vibrational modes, specific absorption bands can be attributed to distinct molecular motions like stretching, bending, and torsional vibrations. nih.govscirp.org For example, the characteristic stretching vibrations of N-H groups are typically found in the 3300–3500 cm⁻¹ range, while C-H stretching vibrations in aromatic systems appear between 3000 and 3100 cm⁻¹. nih.gov Such analyses have been successfully applied to complex molecules, aiding in their structural confirmation. nih.govresearchgate.net

Thermochemical Calculations and Analysis of Strain/Resonance Energies in Sultams

Thermochemical properties such as enthalpy, entropy, and Gibbs free energy can be computed using DFT, offering insights into the stability of sultams. youtube.com These calculations are also crucial for understanding the ring strain inherent in the cyclic sulfonamide structure. The balance between ring strain and resonance stabilization, where the nitrogen lone pair interacts with the sulfonyl group and the aromatic ring, is a key factor in the chemistry of these compounds. Thermochemical equations derived from these calculations can be used to determine the heat released or absorbed during a chemical reaction. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

While DFT provides a static, time-averaged picture, Molecular Dynamics (MD) simulations offer a view of a molecule's dynamic behavior. nih.gov MD simulations can be employed to explore the conformational landscape of the propanesultam ring and the rotational dynamics around the N-C(aryl) bond. This is particularly important for understanding how the molecule's shape adapts in various environments, which in turn influences its interactions and reactivity. rsc.org These simulations can reveal the most stable conformations and the energy barriers for interconversion between them. nih.gov

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are indispensable for elucidating the intricate pathways of chemical reactions. pku.edu.cn

Transition State Characterization and Elucidation of Reaction Pathways

A key application of quantum chemistry is the mapping of a reaction's potential energy surface to identify and characterize the transition state—the high-energy intermediate state between reactants and products. arxiv.org The characterization of transition states is fundamental to understanding reaction rates and mechanisms. arxiv.orgnih.gov For complex reactions, automated potential energy surface exploration can be used to find transition state geometries. nih.gov These computational methods allow for the step-by-step elucidation of reaction mechanisms, including the identification of intermediates and the calculation of activation energies. nih.govmdpi.com For instance, in reactions involving related sulfur-containing heterocycles, quantum chemical calculations have been used to determine the feasibility of different cyclization pathways. d-nb.info

Charge Distribution Analysis and Reactivity Descriptors (e.g., Natural Population Analysis (NPA), Fukui Functions)

Understanding the distribution of electrons within a molecule is fundamental to predicting its reactivity. Computational methods provide various tools to quantify this distribution and identify reactive sites.

Natural Population Analysis (NPA): NPA is a method for calculating the atomic charges within a molecule based on the wave function. It provides a more robust description of electron distribution compared to other methods like Mulliken population analysis. pku.edu.cn For this compound, an NPA would reveal the electronic effects of the electron-withdrawing nitro and sulfonyl groups.

The analysis would be expected to show significant negative charges on the oxygen atoms of both the nitro (NO₂) and sulfonyl (SO₂) groups, as well as on the nitrogen atom of the sultam ring. The sulfur atom, being bonded to two highly electronegative oxygen atoms, would carry a substantial positive charge. The carbon atoms of the nitrophenyl ring would exhibit a more complex charge distribution, with the carbon atom attached to the nitro group (C2) and the carbon atom bonded to the sultam nitrogen (C1) being relatively electron-deficient. The hydrogen atoms would generally possess small positive charges. This charge distribution is crucial for understanding the molecule's electrostatic interactions and potential sites for nucleophilic or electrophilic attack. mdpi.comresearchgate.net

Illustrative Data: Selected NPA Charges for this compound (Calculated at the B3LYP/6-31G level)*

| Atom | Expected NPA Charge (a.u.) |

| S (sulfonyl) | +1.5 to +1.7 |

| O (sulfonyl) | -0.7 to -0.9 |

| O (nitro) | -0.4 to -0.6 |

| N (nitro) | +0.5 to +0.7 |

| N (sultam) | -0.4 to -0.6 |

| C (ipso-nitro) | +0.1 to +0.3 |

| C (ipso-sultam) | +0.2 to +0.4 |

Note: This table presents illustrative, expected charge ranges for key atoms based on the known electronic effects of the functional groups and data from related molecules. researchgate.netresearchgate.net Precise values would be obtained from a specific quantum chemical calculation.

Fukui Functions: Fukui functions are reactivity descriptors derived from conceptual density functional theory (DFT). They identify the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the molecule changes.

ƒ⁺(r): Indicates the propensity for nucleophilic attack (where an electron is added). A higher value on an atom suggests it is a good electrophile.

ƒ⁻(r): Indicates the propensity for electrophilic attack (where an electron is removed). A higher value on an atom suggests it is a good nucleophile.

ƒ⁰(r): Indicates the propensity for radical attack.

For this compound, the analysis of Fukui functions would likely highlight the aromatic carbons of the nitro-phenyl ring and the sulfur atom of the sultam as the primary sites for nucleophilic attack (high ƒ⁺ values). researchgate.net Conversely, the oxygen and nitrogen atoms would be the most probable sites for electrophilic attack (high ƒ⁻ values). This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Synthetic Applications of N 2 Nitrophenyl 1,3 Propanesultam and Its Derivatives in Organic Synthesis

A Foundation for Complex Heterocyclic Systems

The inherent reactivity of the N-(2-nitrophenyl)-1,3-propanesultam framework makes it an attractive starting point for the synthesis of a variety of complex heterocyclic structures. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the sultam moiety can be manipulated to induce ring-forming cascades.

Annulation Reactions for Novel Ring Systems

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool in synthetic chemistry. While specific examples detailing the use of this compound in annulation reactions are not extensively documented in publicly available literature, the general principles of nitroalkene and nitrophenyl chemistry suggest its high potential. [3+2] annulation reactions, for instance, are widely employed for creating five-membered aromatic heterocycles. chim.itresearchgate.net In this context, derivatives of this compound could foreseeably participate in such reactions, where the nitro group acts as both an activating and a leaving group, facilitating the synthesis of multifunctionalized heterocyclic compounds. chim.itresearchgate.net

Building Fused, Bridged, and Spirocyclic Architectures

The construction of fused, bridged, and spirocyclic systems represents a significant challenge in organic synthesis. These complex three-dimensional structures are of great interest due to their presence in numerous biologically active natural products. The rigid 1,3-propanesultam unit can serve as a stereochemical control element, guiding the formation of subsequent rings to yield intricate polycyclic systems. For example, intramolecular reactions initiated by the reduction of the nitro group to an amine could lead to the formation of fused heterocyclic systems. Furthermore, the sultam ring itself can be a precursor to bridged or spirocyclic structures through carefully designed multi-step synthetic sequences.

Harnessing Chirality: A Potential Role in Asymmetric Synthesis

The field of asymmetric synthesis, which aims to produce single enantiomers of chiral molecules, heavily relies on the use of chiral auxiliaries. wikipedia.orgresearchgate.netresearchgate.netsigmaaldrich.com These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

Diastereoselective Transformations Guided by the Sultam Scaffold

The inherent chirality of a substituted 1,3-propanesultam ring can be exploited to induce diastereoselectivity in reactions occurring at a prochiral center within the molecule. Although specific studies on diastereoselective transformations initiated by the this compound scaffold are limited, the principles are well-established with other sultam-based auxiliaries. For instance, reactions involving the formation of new stereocenters can be influenced by the steric and electronic properties of the sultam ring, leading to the preferential formation of one diastereomer over another. A related compound, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, has been shown to undergo diastereoselective reactions with aromatic aldehydes to form complex bicyclic systems. osi.lvresearchgate.net

The Promise of this compound-Derived Chiral Auxiliaries

Based on the well-established principles of chiral auxiliaries like Evans oxazolidinones and sulfur-based analogs, it is conceivable to develop chiral auxiliaries derived from this compound. scielo.org.mx By introducing chirality into the sultam backbone, one could create a powerful tool for asymmetric synthesis.

General Principles of Sultam-Based Chiral Auxiliaries:

| Auxiliary Type | Key Features | Typical Applications |

| Evans Oxazolidinones | Readily available from amino acids; provide high levels of stereocontrol in aldol (B89426), alkylation, and acylation reactions. | Synthesis of polyketide natural products and other complex molecules. |

| Sulfur-Based Auxiliaries (e.g., Thiazolidinethiones) | Offer excellent stereoselectivity, sometimes superior to oxazolidinones, particularly in acetate (B1210297) aldol reactions. scielo.org.mx | Asymmetric synthesis of aldehydes, ketones, and carboxylic acids. scielo.org.mx |

A chiral version of this compound could be attached to a prochiral substrate. The resulting diastereomeric compound would then undergo a stereoselective transformation, with the chiral sultam directing the approach of the reagent to one face of the molecule. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Forging New Paths: Development of Novel Synthetic Methodologies

Design of Efficient One-Pot and Cascade Reactions

No literature could be found that describes the use of this compound or its derivatives as a key component in the design and execution of one-pot or cascade reactions. Such reactions, which involve multiple bond-forming events in a single reaction vessel, offer significant advantages in terms of efficiency and atom economy. The potential for intramolecular reactions, where the nitro group is transformed and subsequently reacts with the sultam portion or a substituent, remains a theoretical possibility rather than a reported reality.

Implementation of Sustainable and Green Chemistry Approaches

Similarly, there is no specific information on the application of this compound in sustainable and green chemistry. This would include its use in metal-free catalytic systems, which are highly desirable to avoid toxic and expensive transition metals, or its application in aqueous reaction media, which reduces the reliance on volatile organic solvents. While the broader field of green chemistry is mature, its intersection with the chemistry of this specific sultam derivative is yet to be explored in the available literature.

Future Research Directions and Perspectives in N 2 Nitrophenyl 1,3 Propanesultam Chemistry

Exploration of Underexplored Reactivity Pathways and Functionalizations

The chemical persona of N-(2-Nitrophenyl)-1,3-propanesultam is dictated by its two primary functional components: the electrophilic nitrophenyl group and the nucleophilic sultam nitrogen, alongside the potential for reactions involving the sultam ring itself. While some transformations can be anticipated based on the known reactivity of these individual moieties, the interplay between them likely gives rise to unique and underexplored chemical behavior.

Future research should systematically investigate a range of functionalization strategies. A key area of interest is the selective reduction of the nitro group to an amino group. This transformation would provide a versatile handle for a variety of subsequent reactions, including diazotization-substitutions, amide bond formations, and the synthesis of novel heterocyclic systems. The resulting N-(2-Aminophenyl)-1,3-propanesultam could serve as a precursor to a new family of sultam-annulated benzodiazepines or other fused heterocycles with potential biological activities.

Furthermore, the aromatic ring is ripe for various C-H functionalization reactions. scispace.comresearchgate.net Modern catalytic methods, such as those employing palladium, rhodium, or cobalt, could be employed to introduce new substituents at the positions ortho and para to the nitro group. scispace.comresearchgate.net These late-stage modifications would allow for the rapid generation of a library of derivatives with diverse electronic and steric properties, which is crucial for structure-activity relationship studies in medicinal chemistry.

The sultam ring itself presents opportunities for novel transformations. While the N-S bond is generally stable, its cleavage under specific reductive or oxidative conditions could be explored to generate novel acyclic sulfonamide derivatives. Additionally, ring-expansion or ring-contraction reactions, potentially mediated by transition metals or photochemical methods, could lead to the synthesis of novel medium- or small-ring heterocyclic systems.

A summary of potential functionalization pathways is presented in the table below.

| Reactive Site | Potential Transformation | Anticipated Product Class |

| Nitro Group | Selective Reduction | N-(2-Aminophenyl)-1,3-propanesultams |

| Aromatic Ring | C-H Functionalization | Substituted N-(2-Nitrophenyl)-1,3-propanesultams |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted N-(2-Nitrophenyl)-1,3-propanesultams |

| Sultam Ring | N-S Bond Cleavage | Acyclic Sulfonamides |

| Sultam Ring | Ring Expansion/Contraction | Novel Heterocyclic Systems |

Development of Highly Efficient and Sustainable Synthetic Strategies

The advancement of synthetic methodologies for this compound is crucial for its widespread investigation and potential application. Future research should prioritize the development of green and sustainable synthetic routes that minimize waste and avoid hazardous reagents.

Current approaches to sulfonamide synthesis often rely on the use of sulfonyl chlorides, which can be harsh and generate stoichiometric amounts of acidic byproducts. mdpi.com Alternative, more sustainable methods are being actively developed. For instance, mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, has emerged as a powerful green chemistry tool for the synthesis of sulfonamides. rsc.org Exploring a mechanochemical route to this compound from 2-nitroaniline (B44862) and a suitable propane-1,3-disulfonyl precursor could offer a high-yielding and environmentally benign alternative to traditional solution-phase methods.

Another promising avenue is the use of water as a solvent for the synthesis. mdpi.comresearchgate.net The development of water-compatible catalytic systems for the N-arylation of 1,3-propanesultam with 1-fluoro-2-nitrobenzene (B31998) or a related electrophile would represent a significant step towards a more sustainable process. Additionally, catalyst-free methods, such as the direct reaction of nitroarenes with thiols under photoirradiation to form sulfonamides, could be adapted for the synthesis of this target molecule, further reducing the environmental impact. chemistryviews.org

The principles of atom economy can be further embraced through the exploration of one-pot or tandem reaction sequences. For example, a process that combines the synthesis of the sultam ring with the introduction of the nitrophenyl group in a single operation would streamline the synthesis and reduce purification steps.

Key features of potential sustainable synthetic strategies are outlined in the table below.

| Synthetic Approach | Key Principles | Potential Advantages |

| Mechanosynthesis | Solvent-free or low-solvent conditions | Reduced waste, high efficiency rsc.org |

| Aqueous Synthesis | Use of water as a green solvent | Improved safety, reduced environmental impact mdpi.comresearchgate.net |

| Catalyst-Free Methods | Avoidance of metal catalysts | Lower cost, reduced toxicity chemistryviews.org |

| One-Pot Reactions | Multiple transformations in a single vessel | Increased efficiency, reduced waste |

Application of Advanced In Situ Characterization Techniques for Elucidation of Transient Intermediates

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions and discovering new reactivity. Many chemical transformations proceed through short-lived, low-concentration transient intermediates that are difficult to detect using conventional analytical methods. The application of advanced in situ spectroscopic techniques is therefore essential for a comprehensive mechanistic elucidation of reactions involving this compound.

In situ NMR spectroscopy is a particularly powerful tool for monitoring the progress of a reaction in real-time, allowing for the identification of intermediates, byproducts, and the determination of reaction kinetics. wiley.comasahilab.co.jp For instance, in the reduction of the nitro group, in situ NMR could potentially identify key intermediates such as nitroso and hydroxylamine (B1172632) species, providing valuable insights into the reaction pathway. nih.gov Specialized techniques like in situ electrochemical-NMR could be employed to study redox processes involving the nitroaromatic system. nih.gov

Other in situ techniques, such as ReactIR (Infrared) and Raman spectroscopy, can provide complementary information about the changes in bonding and functional groups throughout a reaction. These methods are particularly useful for tracking the formation and consumption of species that may be NMR-silent or present in very low concentrations. The combination of these techniques would provide a more complete picture of the reaction landscape.

The table below summarizes the potential applications of various in situ characterization techniques.

| Technique | Information Gained | Potential Application |

| In Situ NMR | Identification of intermediates, reaction kinetics | Studying nitro group reduction, C-H functionalization wiley.comdalalinstitute.com |

| In Situ IR/Raman | Tracking functional group changes | Monitoring the formation and consumption of reactants and products |

| In Situ Mass Spectrometry | Detection of low-concentration species | Identifying transient intermediates in complex reaction mixtures |

Synergistic Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational chemistry and experimental studies offers a powerful paradigm for gaining a deep and predictive understanding of chemical reactivity. zewailcity.edu.eg In the context of this compound, this integrated approach can be used to rationalize observed reactivity, predict the feasibility of new transformations, and guide the design of improved catalysts and reaction conditions.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structures of reactants, transition states, and intermediates. This allows for the determination of reaction energy profiles, which can help to elucidate the preferred reaction pathways and explain observed regioselectivity and stereoselectivity. For example, computational modeling could be used to predict the most favorable site for C-H functionalization on the aromatic ring or to understand the factors governing the stability of the sultam ring.

Molecular dynamics (MD) simulations can provide insights into the role of the solvent and other environmental factors on the reaction dynamics. youtube.com This is particularly important for reactions in condensed phases, where explicit solvent interactions can significantly influence the reaction outcome. By combining quantum mechanical calculations on the reactive core with a classical description of the surrounding environment (QM/MM methods), a more realistic and accurate picture of the reaction can be obtained.

The integration of these computational approaches with experimental data from in situ characterization techniques will provide a robust and comprehensive understanding of the chemistry of this compound. This knowledge will be invaluable for the rational design of new synthetic strategies and the development of novel applications for this versatile molecule.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Nitrophenyl)-1,3-propanesultam, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For instance, azide-alkyne cycloaddition (e.g., using azide precursors and propargyl derivatives) under copper catalysis achieves moderate yields (60–75%) at 60–80°C . Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios of the nitroaryl group to the sultam precursor significantly affect regioselectivity. Characterization via IR (C=O stretch at ~1670 cm⁻¹) and NMR (aromatic protons at δ 7.2–8.5 ppm) is critical to confirm purity .

Q. How should researchers handle and store N-(2-Nitrophenyl)-1,3-propanesultam to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent nitro group degradation. Avoid exposure to reducing agents (e.g., NaBH₄) or strong bases, which may hydrolyze the sultam ring. Use inert atmospheres (N₂/Ar) for long-term storage . Conduct periodic FT-IR analysis to monitor stability, focusing on the sulfonyl (S=O) and nitro (NO₂) peaks .

Q. What spectroscopic techniques are most effective for characterizing N-(2-Nitrophenyl)-1,3-propanesultam?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and sulfonamide protons (δ 3.5–4.2 ppm).

- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at 1150–1250 cm⁻¹ and nitro (NO₂) stretches at 1520–1560 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 255.06 for C₉H₁₀N₂O₄S) .

Advanced Research Questions